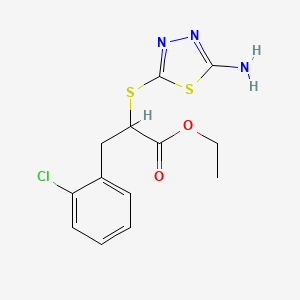

Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate

Beschreibung

Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core modified with a thioether linkage, an ethyl ester group, and a 2-chlorophenyl substituent. This compound is synthesized via multi-step protocols involving acetylation, bromination, thioetherification, and condensation, as demonstrated in studies targeting structurally related β-configured derivatives .

Eigenschaften

IUPAC Name |

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S2/c1-2-19-11(18)10(20-13-17-16-12(15)21-13)7-8-5-3-4-6-9(8)14/h3-6,10H,2,7H2,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLXCNXOXXNZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1Cl)SC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate (CAS No. 32418-24-9) is a compound that combines the biological properties of the thiadiazole moiety with an ethyl ester functional group. This article reviews its biological activity, focusing on antimicrobial, antitumor, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O₂S₂ |

| Molecular Weight | 219.29 g/mol |

| CAS Number | 32418-24-9 |

1. Antimicrobial Activity

The 1,3,4-thiadiazole ring system is recognized for its broad-spectrum antimicrobial properties. Research indicates that derivatives of this moiety exhibit significant antibacterial and antifungal activities.

- Mechanism of Action : The presence of the thiadiazole ring enhances the compound's interaction with microbial targets, potentially disrupting their metabolic functions.

-

Case Studies :

- A study demonstrated that compounds containing a 2-amino-1,3,4-thiadiazole moiety showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 32.6 μg/mL, surpassing that of standard antibiotics like ampicillin .

2. Antitumor Activity

The antitumor potential of thiadiazole derivatives has also been explored. The cytostatic properties associated with these compounds suggest their usefulness in cancer therapy.

- Research Findings :

3. Other Pharmacological Activities

Apart from antimicrobial and antitumor effects, ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate may exhibit additional biological activities:

- Antiviral Properties : Some studies have suggested potential antiviral mechanisms against various viruses due to structural similarities with known antiviral agents .

- Anti-inflammatory Effects : There is emerging evidence that compounds with this structure may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate and its derivatives:

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

The thiadiazole moiety is known for its broad-spectrum antimicrobial properties. Research has shown that derivatives of this compound can effectively inhibit various microbial strains.

Mechanism of Action :

- The thiadiazole ring enhances interactions with microbial targets, disrupting their metabolic functions.

Case Studies :

- A study indicated that compounds containing the 2-amino-1,3,4-thiadiazole moiety showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL, surpassing standard antibiotics like ampicillin .

Antitumor Activity

Research into the antitumor potential of thiadiazole derivatives has revealed promising cytostatic properties.

Findings :

- Compounds similar to Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate have been shown to induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell cycle progression and induction of reactive oxygen species (ROS) production .

Anti-inflammatory Properties

Emerging studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Research Insights :

- In silico studies have indicated that the compound may inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential use in managing conditions like arthritis and other inflammatory disorders .

Antiviral Properties

Preliminary studies suggest that the compound may exhibit antiviral activity against certain viruses due to structural similarities with known antiviral agents.

Potential Mechanism :

- The presence of the thiadiazole structure may interfere with viral replication processes, although detailed mechanisms remain to be fully elucidated .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents, core heterocycles, and appended functional groups, leading to variations in physicochemical and biological properties. Key comparisons include:

Key Observations:

- Substituent Impact: The ethyl ester in the target compound may confer metabolic stability compared to ethanone derivatives (e.g., compounds 3b and 3c in ), which could undergo faster ketone reduction.

- Extended Conjugation : The coumarin-linked analogue in exhibits fluorescence and π-π stacking capabilities, suggesting utility in imaging or DNA intercalation.

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogues with ethanone substituents (e.g., 3b: 147–149°C; 3c: 166–168°C) suggest that ester derivatives may have lower melting points due to reduced crystallinity.

- Solubility : The p-tolyl derivative (3c ) likely exhibits better aqueous solubility than the o-tolyl or 2-chlorophenyl analogues due to reduced steric hindrance .

- NMR Signatures: The NH₂ group in the target compound’s thiadiazole ring resonates near 7.28 ppm (similar to compound 10 in ), while ethanone protons appear as singlets near 4.77 ppm (e.g., 3b) .

Bioactivity Trends

Though direct bioactivity data for the target compound is lacking, structural parallels suggest:

- Antimicrobial Potential: Thiadiazole-thioether derivatives often inhibit bacterial enzymes (e.g., dihydropteroate synthase) via sulfonamide-like interactions .

- Anticancer Activity: Fluorinated analogues (e.g., the chromenone derivative in , M⁺+1 = 595.6) show enhanced cytotoxicity, likely due to fluorine’s metabolic stability and electronegativity .

- Enzyme Inhibition: The 5-amino group may chelate metal ions in protease active sites, as seen in related hydrazide-thiadiazole hybrids .

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate?

The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Condensation of 5-amino-1,3,4-thiadiazole-2-thiol with a halogenated intermediate (e.g., ethyl 3-(2-chlorophenyl)propanoate derivatives) under basic conditions.

- Step 2 : Thioether bond formation via nucleophilic substitution, often using ethanol as a solvent and reflux conditions .

- Step 3 : Purification via recrystallization (ethanol or aqueous ethanol) to achieve >95% purity, as confirmed by melting point analysis and chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

- 1H NMR : Aromatic protons (δ 7.2–8.0 ppm), methylene groups (δ 4.6–4.8 ppm for SCH2), and ester functionalities (δ 1.2–1.4 ppm for CH3) .

- Elemental Analysis : Carbon (C 42–50%), nitrogen (N 12–16%), and sulfur (S 10–14%) content to confirm stoichiometry .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O ester), 3300–3500 cm⁻¹ (NH2), and 600–700 cm⁻¹ (C-S) .

Q. What are the primary biological targets studied for this compound?

Research focuses on:

- Enzyme Inhibition : Urease and acetylcholinesterase inhibition, assessed via spectrophotometric assays (IC50 values in µM range) .

- Anticancer Activity : Cytotoxicity against cell lines (e.g., MCF-7, HepG2) using MTT assays, with EC50 values compared to reference drugs .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Systematic optimization involves:

- Catalysts : Using coupling agents (e.g., EDC/HOBt) for amide bond formation, improving yields by 15–20% .

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) increase reaction rates but may require post-synthesis dialysis to remove impurities .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during thiol coupling steps .

Q. How should researchers resolve contradictions in reported biological activity data?

Strategies include:

- Structural-Activity Relationship (SAR) Analysis : Comparing derivatives with varied substituents (e.g., 4-fluorophenyl vs. 2,4-dichlorophenyl) to identify critical functional groups .

- Dose-Response Replication : Validating EC50/IC50 values across multiple assays (e.g., fluorescence-based vs. colorimetric) to rule out methodological artifacts .

- Computational Docking : Molecular dynamics simulations to predict binding affinities with target enzymes (e.g., urease active site) .

Q. What role do substituents on the thiadiazole ring play in modulating bioactivity?

Substituent effects are evaluated through:

- Electron-Withdrawing Groups (e.g., NO2) : Enhance electrophilicity, improving enzyme inhibition but reducing solubility .

- Aromatic Moieties (e.g., 2-chlorophenyl) : Increase hydrophobic interactions with protein pockets, as shown in docking studies .

- Amino Group (-NH2) : Critical for hydrogen bonding with catalytic residues (e.g., urease nickel center) .

Q. How does the compound’s stability vary under different storage conditions?

Stability assessments involve:

- Thermal Degradation : TGA/DSC analysis shows decomposition above 150°C, requiring storage at 4°C for long-term stability .

- Photodegradation : UV-Vis monitoring reveals <5% degradation under dark conditions vs. 20% under UV light over 72 hours .

- Solvent Compatibility : Stable in DMSO for >6 months but prone to hydrolysis in aqueous buffers (pH > 8) .

Q. What computational tools are recommended for studying its interactions with biomolecules?

Recommended approaches:

- Molecular Docking (AutoDock Vina) : Predict binding modes with enzymes (e.g., urease PDB: 4H9M) using flexible ligand protocols .

- QM/MM Simulations : Analyze electronic interactions at the active site, particularly for sulfur-based bonding .

- ADMET Prediction (SwissADME) : Assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.